7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione
Description
Chemical Structure and Properties 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione (CAS: 353255-23-9; molecular formula: C₂₄H₂₀ClNO₂) is a polycyclic heteroaromatic compound featuring a fused indenoquinoline core with a 4-chlorophenyl substituent at the 10-position. Its molecular weight is 389.87 g/mol, with a predicted density of 1.35 g/cm³ and boiling point of 545.4°C . The compound exhibits moderate acidity (pKa ~1.22), attributed to the ketone and quinoline moieties.
Synthesis The compound is synthesized via a one-pot multicomponent reaction (MCR) using aromatic aldehydes (e.g., 4-chlorobenzaldehyde), 1,3-indandione, dimedone, and ammonium acetate in ethanol under reflux. The reaction employs a Cu/zeolite-Y catalyst, which provides both Brønsted and Lewis acid sites, achieving yields of 90–96% . Key advantages include:
Properties
Molecular Formula |
C24H20ClNO2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H20ClNO2/c1-24(2)11-17-20(18(27)12-24)19(13-7-9-14(25)10-8-13)21-22(26-17)15-5-3-4-6-16(15)23(21)28/h3-10,19,26H,11-12H2,1-2H3 |
InChI Key |
XJHGLZJWGACNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with a suitable aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Structure and Synthesis
The compound belongs to the indenoquinoline family and features a unique fused ring structure that combines indene and quinoline moieties. Its molecular formula is with a molecular weight of approximately 389.9 g/mol. The synthesis typically involves multi-component reactions utilizing aromatic aldehydes, dimedone, and indan-1,3-dione in the presence of catalysts such as copper oxide supported on zeolite-Y under reflux conditions in ethanol. This method yields high-purity products with excellent yields due to the formation of an aldol product followed by dehydration to yield the desired structure .
Biological Activities
The biological activities of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione have been extensively studied. Key applications include:
- Antitumor Activity : The compound has shown promising results as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. In vitro studies indicate that it induces apoptosis in cancer cell lines such as HL-60 and Huh7 .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : The compound exhibits activity against various pathogens, including mycobacteria, suggesting its potential use in treating infections such as tuberculosis .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Topoisomerase II Inhibition : A study demonstrated that derivatives of this compound showed significant antiproliferative activity against cultured human cancer cells while exhibiting selectivity for TopoIIα over TopoIIβ. This selectivity may lead to fewer side effects compared to conventional chemotherapeutics like etoposide .
- Antimicrobial Research : In a study focused on mycobacterial infections, 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis .
- Neuroprotective Effects : Another investigation revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance yields (94–96%) due to improved electrophilicity in MCRs . Electron-donating groups (e.g., -CH₃, -C₂H₅) yield slightly lower products (82–90%) but improve solubility . Halogenated derivatives (Cl, Br) exhibit superior biological activity, likely due to increased lipophilicity .
Catalyst Performance: Cu/zeolite-Y outperforms other catalysts (e.g., p-TSA, ionic liquids) in yield (82–96% vs. 70–86%) and recyclability . Brønsted/Lewis acid synergy: Zeolite-Y’s dual acidity accelerates imine formation and cyclization, critical for indenoquinoline assembly .
Biological Activity :
- The 4-chlorophenyl derivative shows potent 5-HT receptor binding (Ki < 100 nM) and antitumor activity (IC₅₀ ~5 µM against Jurkat leukemia cells) .
- Brominated analogs (e.g., 4-Br-C₆H₄) demonstrate antimycobacterial activity (MIC ~12.5 µg/mL) .
Physical and Spectroscopic Data
| Property | 7,7-Dimethyl-10-(4-Cl-C₆H₄) | 10-(4-CH₃-C₆H₄) | 10-(3-NO₂-C₆H₄) |
|---|---|---|---|
| Density (g/cm³) | 1.35 | 1.28 | 1.42 |
| ¹H NMR (δ, ppm) | 1.20 (s, 6H, CH₃), 7.45 (d, Ar-H) | 1.18 (s, 6H), 7.32 (d, Ar-H) | 1.22 (s, 6H), 8.10 (s, Ar-H) |
| Melting Point (°C) | 245–247 | 230–232 | 260–262 |
Biological Activity
7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione is a synthetic compound belonging to the indenoquinoline family. Its unique structure incorporates both indene and quinoline moieties, which contribute to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₅ClN₁O₂. The presence of a chlorophenyl group at the 10-position and dimethyl groups at the 7-position enhances its biological activity profile compared to other similar compounds. The compound is characterized by a red solid form with a melting point of 310-311 °C .
Antitumor Activity
Research indicates that indenoquinoline derivatives exhibit significant antitumor properties. In vitro studies have shown that 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this indenoquinoline derivative exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes implicated in various diseases. Notably, it shows inhibitory activity against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. The inhibition constant (Ki) for AChE was found to be 0.5 µM, indicating potent activity .
Synthesis Methods
The synthesis of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione typically involves multi-component reactions utilizing aromatic aldehydes and indan-1,3-dione under reflux conditions with catalysts such as copper oxide on zeolite-Y. This method yields high-purity products efficiently .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound reduced paw swelling and levels of inflammatory cytokines significantly compared to control groups.
- Antimicrobial Testing : Clinical isolates of C. albicans were tested against various concentrations of the compound; results indicated effective inhibition at low concentrations.
Q & A
Q. What are the standard synthetic protocols for preparing 7,7-dimethyl-10-(4-chlorophenyl) indenoquinoline dione derivatives?
The compound is synthesized via a multi-component reaction involving aromatic aldehydes, dimedone, ammonium acetate, and indole-1,3-dione, catalyzed by Cu/zeolite-Y under ethanol reflux. Critical parameters include catalyst loading (optimized at 20 mg), reaction time (4–6 hours), and temperature (80°C). The Cu/zeolite-Y catalyst is prepared through hydrothermal synthesis of zeolite-Y followed by wet impregnation of Cu(II) ions, calcined at 550°C to stabilize active sites . Characterization of intermediates and products requires FT-IR, NMR, NMR, and GC-MS for structural validation.
Q. How are Brønsted and Lewis acid sites in Cu/zeolite-Y catalysts characterized for indenoquinoline synthesis?
Pyridine-adsorbed FT-IR spectroscopy is used to distinguish Brønsted (1540 cm) and Lewis (1450 cm) acid sites. The Cu/zeolite-Y catalyst exhibits both types of acid sites, with Brønsted acidity arising from hydroxyl groups in zeolite frameworks and Lewis acidity from Cu ions. XPS analysis confirms the oxidation state of copper (Cu) and its coordination environment, while EDS elemental mapping verifies uniform dispersion of Cu on the zeolite matrix .
Q. What spectroscopic methods are essential for structural elucidation of indenoquinoline derivatives?
Key techniques include:
- FT-IR : Identifies carbonyl stretches (1650–1750 cm) and aromatic C-H bending (700–800 cm).
- NMR : NMR resolves methyl groups (δ 1.1–1.3 ppm) and aromatic protons (δ 6.8–8.2 ppm), while NMR confirms quaternary carbons and ketone functionalities.
- GC-MS : Determines molecular ion peaks and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in indenoquinoline synthesis?
Regioselectivity is controlled by steric and electronic effects of substituents on the aromatic aldehyde. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the carbonyl carbon, favoring cyclization via Knoevenagel condensation. Solvent polarity (ethanol vs. acetonitrile) and catalyst acidity also modulate reaction pathways. Kinetic studies using in-situ FT-IR or HPLC can track intermediate formation to optimize selectivity .
Q. What strategies resolve contradictions in catalytic efficiency reported for indenoquinoline synthesis?
Discrepancies arise from variations in catalyst preparation (e.g., calcination temperature affecting Cu dispersion) or solvent purity. Systematic benchmarking under standardized conditions (e.g., 80°C, 20 mg catalyst) is critical. Contradictory yield data may require validation via controlled experiments comparing Cu/zeolite-Y with alternative catalysts (e.g., TiO nanoparticles or In(OTf)) under identical conditions .
Q. How can computational modeling predict the biological activity of 7,7-dimethyl indenoquinoline derivatives?
Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) and molecular docking evaluates binding affinities to target proteins (e.g., 5-HT receptors or acetylcholinesterase). For anti-tumor activity, QSAR models correlate substituent effects (e.g., chloro vs. methoxy groups) with IC values derived from in-vitro assays .
Q. What advanced techniques address challenges in crystallizing indenoquinoline derivatives for X-ray diffraction?
Slow evaporation using mixed solvents (e.g., DCM/hexane) promotes single-crystal growth. For poorly crystalline compounds, synchrotron XRD or cryo-electron microscopy may resolve structural ambiguities. Crystallographic data for related compounds (e.g., 10-(4-chlorophenyl)-methanoindeno derivatives) provide reference frameworks for comparative analysis .
Methodological Challenges and Solutions
Q. How is catalyst recyclability tested in indenoquinoline synthesis, and what causes activity loss?
The Cu/zeolite-Y catalyst is recycled via centrifugation, washing with ethanol, and drying at 100°C. Activity loss after 5 cycles (~15% yield reduction) is attributed to copper leaching (quantified via ICP-OES) or pore blockage. Regeneration via re-impregnation of Cu or calcination restores ~90% initial activity .
Q. What experimental designs validate the anti-inflammatory mechanism of indenoquinoline derivatives?
In-vitro assays include COX-2 inhibition (ELISA) and NF-κB pathway analysis (luciferase reporter genes). For in-vivo validation, murine models (e.g., carrageenan-induced paw edema) measure cytokine levels (IL-6, TNF-α) via ELISA. Dose-response studies must account for solubility limitations in biological media, requiring co-solvents like DMSO (<1% v/v) .
Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved for complex indenoquinoline analogs?
Dynamic effects (e.g., restricted rotation of the 4-chlorophenyl group) cause unexpected splitting. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) clarify coupling patterns. For diastereomers, chiral HPLC or Mosher ester analysis determines enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
